Antimicrobial Efficacy: Malic Acid Exhibits Faster Pathogen Reduction Kinetics Than Citric Acid in Refrigerated Pickling Brines
In a model refrigerated (5°C) pickling solution (25 mM fumaric acid, 5 mM benzoic acid, 2% NaCl) at pH 3.8, a malic acid-based system inactivated *Salmonella enterica* significantly faster than a citric acid-based system, with a decimal reduction time (D-value) of 10.52 hours compared to 56.40 hours for *E. coli* O157:H7 in a citric acid solution [1]. This indicates that for certain pathogens under these conditions, malic acid provides more rapid lethality.
| Evidence Dimension | Antimicrobial kill kinetics (Decimal reduction time, D-value) |
|---|---|
| Target Compound Data | D-value = 10.52 h for *Salmonella* in malic acid solution |
| Comparator Or Baseline | D-value = 56.40 h for *E. coli* O157:H7 in citric acid solution |
| Quantified Difference | 5.36-fold faster reduction for *Salmonella* in malic acid vs. *E. coli* in citric acid |
| Conditions | Pickling brine model (25 mM fumaric acid, 5 mM benzoic acid, 2% NaCl, pH 3.8) at 5°C |
Why This Matters
For food processors requiring a validated 5-log pathogen reduction under refrigerated conditions, malic acid can achieve the target in a shorter holding time, improving production throughput and reducing energy costs.
- [1] Putnam, J. H. I., Chervet, M. L., & Ingham, B. H. (2018). Survival Characteristics of Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in Pickling Solutions at 5°C. Food Protection Trends, 38(6), 402-409. View Source
